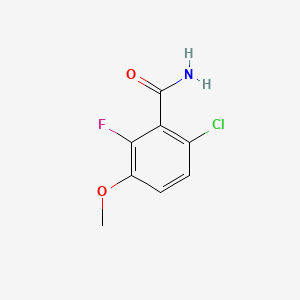

6-Chloro-2-fluoro-3-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUOJQIOSGRMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290042 | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886761-75-7 | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methoxybenzamide

This guide provides an in-depth exploration of a robust and logical synthetic pathway for 6-chloro-2-fluoro-3-methoxybenzamide, a valuable building block in contemporary drug discovery and development. The narrative is structured to provide not just a series of steps, but a causal understanding of the experimental choices, grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development.

Introduction

This compound is a substituted aromatic amide whose structural motifs are of significant interest in the design of bioactive molecules. The strategic placement of a chlorine atom, a fluorine atom, and a methoxy group on the benzamide core allows for a nuanced modulation of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. This guide delineates a reliable three-step synthesis beginning from a commercially available substituted toluene.

Overall Synthesis Pathway

The synthesis of this compound is most efficiently achieved through a three-step sequence, commencing with the oxidation of a substituted toluene, followed by the activation of the resulting carboxylic acid to an acyl chloride, and culminating in amidation.

Caption: Overall synthetic route to this compound.

Step 1: Oxidation of 2-Chloro-6-fluoro-3-methoxytoluene

The initial step in this synthetic sequence is the oxidation of the methyl group of 2-chloro-6-fluoro-3-methoxytoluene to a carboxylic acid. This transformation is a cornerstone of aromatic chemistry, leveraging the enhanced reactivity of the benzylic position.

Causality of Experimental Choices:

The selection of a strong oxidizing agent is paramount for the efficient conversion of the relatively inert methyl group. Potassium permanganate (KMnO₄) is a classic and cost-effective choice for this purpose. The reaction is typically conducted in an aqueous medium under heating to ensure sufficient reactivity. The presence of at least one benzylic hydrogen is a prerequisite for this side-chain oxidation to proceed, a condition met by the starting material.[1][2][3] The mechanism, while complex, is understood to involve the abstraction of a benzylic hydrogen atom as a key rate-determining step.[4]

Experimental Protocol: Oxidation

| Reagent/Parameter | Quantity/Value | Molar Ratio |

| 2-Chloro-6-fluoro-3-methoxytoluene | 1.0 eq | 1 |

| Potassium Permanganate (KMnO₄) | 2.0 - 3.0 eq | 2-3 |

| Water (H₂O) | Sufficient for dissolution | - |

| Temperature | Reflux (approx. 100 °C) | - |

| Reaction Time | 4-8 hours | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-fluoro-3-methoxytoluene and water.

-

With vigorous stirring, add potassium permanganate in portions to control the initial exotherm.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to a pH of approximately 2, which will precipitate the 6-chloro-2-fluoro-3-methoxybenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Formation of 6-Chloro-2-fluoro-3-methoxybenzoyl chloride

The conversion of the carboxylic acid to a more reactive acyl chloride is a crucial activation step, paving the way for the subsequent amidation. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation due to its efficacy and the convenient removal of byproducts.

Causality of Experimental Choices:

Thionyl chloride reacts with carboxylic acids to form an acyl chlorosulfite intermediate. This intermediate is highly electrophilic and readily undergoes nucleophilic attack by a chloride ion. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[5][6][7] This makes for a clean and high-yielding conversion.

Caption: Conversion of benzoic acid to benzoyl chloride.

Experimental Protocol: Chlorination

| Reagent/Parameter | Quantity/Value | Molar Ratio |

| 6-Chloro-2-fluoro-3-methoxybenzoic acid | 1.0 eq | 1 |

| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 eq | 1.5-2 |

| Solvent (e.g., Toluene or DCM) | Anhydrous | - |

| Catalyst (optional) | Catalytic DMF | - |

| Temperature | Reflux | - |

| Reaction Time | 1-3 hours | - |

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend the 6-chloro-2-fluoro-3-methoxybenzoic acid in an anhydrous solvent such as toluene or dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) if desired.

-

Slowly add thionyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 6-chloro-2-fluoro-3-methoxybenzoyl chloride, which can often be used in the next step without further purification.

Step 3: Amidation of 6-Chloro-2-fluoro-3-methoxybenzoyl chloride

The final step is the formation of the amide bond through the reaction of the highly reactive acyl chloride with ammonia. This is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices:

The carbon atom of the acyl chloride is highly electrophilic, making it susceptible to attack by the lone pair of electrons on the nitrogen atom of ammonia. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel a chloride ion, forming the stable amide product.[8][9][10] An excess of ammonia is typically used to neutralize the hydrogen chloride byproduct, forming ammonium chloride.[8]

Experimental Protocol: Amidation

| Reagent/Parameter | Quantity/Value | Molar Ratio |

| 6-Chloro-2-fluoro-3-methoxybenzoyl chloride | 1.0 eq | 1 |

| Ammonia (aqueous or gaseous) | Excess | >2 |

| Solvent | Aprotic (e.g., DCM, THF) | - |

| Temperature | 0 °C to room temperature | - |

| Reaction Time | 1-2 hours | - |

Procedure:

-

Dissolve the crude 6-chloro-2-fluoro-3-methoxybenzoyl chloride in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonia or bubble anhydrous ammonia gas through the solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Upon completion, add water to dissolve the ammonium chloride byproduct.

-

Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The described three-step synthesis provides a reliable and scalable method for the preparation of this compound. The pathway is built upon well-established and understood chemical transformations, ensuring high yields and purity of the final product. By understanding the causality behind each experimental choice, from the selection of reagents to the reaction conditions, researchers can confidently and efficiently synthesize this important chemical entity for further application in their research and development endeavors.

References

-

Chemguide. (n.d.). Reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [Link]

-

ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from [Link]

-

Clark, J. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Retrieved from [Link]

-

StudySmarter. (2023, October 20). Amide Formation: Mechanism & Acyl Chloride. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. Retrieved from [Link]

-

Thionyl chloride: Significance and symbolism. (2025, November 9). Thionyl chloride: Significance and symbolism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry Student. (2025, December 27). How Do Acyl Chlorides Form Primary and Secondary Amides? [Video]. YouTube. Retrieved from [Link]

-

Reagent Guide. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012, April 26). Mechanism of arene side chain oxidation by permanganate. Retrieved from [Link]

-

Brainly.in. (2018, August 14). Preparation of benzamide from benzoyl chloride and ammonia principle. Retrieved from [Link]

-

Slideshare. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]

-

ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]

-

askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.5 Acid Chloride Formation. Retrieved from [Link]

-

Allen. (n.d.). Benzoyl chloride is prepared from benzoic acid by :. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]

-

YouTube. (2024, June 17). Making benzoyl chloride. Retrieved from [Link]

-

Scribd. (n.d.). Final Benzamide Preparations | PDF. Retrieved from [Link]

-

IOSR Journal. (n.d.). Permanganate Oxidation mechanisms of Alkylarenes. Retrieved from [Link]

-

Pearson. (2022, May 4). Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Reddit. (2019, March 15). What is the mechanism of Toluene oxidation by KMnO4??. Retrieved from [Link]

-

Scribd. (n.d.). CHEM35.1 E2 Aromatic Side Chain Oxidation | PDF | Toluene | Benzene. Retrieved from [Link]

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

PubChemLite. (n.d.). 6-chloro-2-fluoro-3-methoxybenzoic acid (C8H6ClFO3). Retrieved from [Link]

-

datapdf.com. (2005, October 19). Process Development of an Inherently Safer Oxidation: Synthesis of 2-Chloro-6-methylbenzoic Acid in the R411 Manufacturing Pr. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. reddit.com [reddit.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 10. Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-fluoro-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic design. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For novel compounds such as 6-Chloro-2-fluoro-3-methoxybenzamide, a thorough physicochemical characterization is paramount. This guide provides an in-depth analysis of the predicted properties of this compound and outlines the definitive experimental methodologies required for their empirical validation. As a substituted benzamide, this molecule belongs to a class of compounds with a rich history in medicinal chemistry, known for a wide range of biological activities. The interplay of the chloro, fluoro, and methoxy substituents on the benzamide scaffold creates a unique electronic and steric profile that warrants detailed investigation.

I. Molecular Identity and Predicted Physicochemical Profile

Precise identification and an initial in-silico assessment are the foundational steps in the characterization of a new chemical entity. For this compound, the following identifiers and predicted properties have been established.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 143878-37-3 | PubChem |

| Molecular Formula | C₈H₇ClFNO₂ | [1] |

| Molecular Weight | 203.60 g/mol | [1] |

| Monoisotopic Mass | 203.01494 Da | [1] |

| Canonical SMILES | COC1=C(C(=C(C=C1)Cl)C(=O)N)F | [1] |

| InChI | InChI=1S/C8H7ClFNO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12) | [1] |

| InChIKey | AZUOJQIOSGRMMS-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Data

| Property | Predicted Value | Methodology |

| XlogP | 0.7 | ALOGPS |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| Aqueous Solubility | Not Available | - |

| pKa | Not Available | - |

Note: The absence of experimentally determined values underscores the critical need for the empirical studies outlined in the subsequent sections of this guide.

II. Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following sections detail the robust experimental protocols necessary to definitively characterize the physicochemical properties of this compound. The causality behind each experimental choice is explained to provide a framework for self-validating and reliable data generation.

A. Structural Elucidation and Verification

Confirming the molecular structure is the most critical first step. A combination of spectroscopic and spectrometric techniques provides an unambiguous structural assignment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, providing definitive structural confirmation.

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition, confirming the molecular formula.

3. Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups, such as the amide C=O and N-H stretches, and the aromatic C-H and C=C vibrations.

B. Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a compound is essential for accurate physicochemical and biological evaluation. A well-developed HPLC method is the gold standard for this purpose.[2]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 column is a common starting point for molecules of this polarity.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Sample Preparation: The compound is dissolved in a suitable solvent, typically the mobile phase, at a known concentration.

-

Analysis: The retention time of the main peak is determined, and the area percentage of this peak relative to all other peaks provides a measure of purity.

Causality of Experimental Choices: RP-HPLC is chosen for its high resolving power and sensitivity. The C18 stationary phase provides good retention for moderately polar aromatic compounds. Gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main compound.

C. Thermal Properties: Melting Point and Thermal Stability

The melting point is a key indicator of purity and provides information about the crystalline nature of the solid. Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the additional information it provides on thermal stability.[3]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small, accurately weighed amount of the compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The onset and peak of the endothermic event corresponding to melting are recorded. The area under the peak can be used to determine the enthalpy of fusion.

Causality of Experimental Choices: DSC provides a more comprehensive thermal profile than traditional melting point apparatus.[4] It can detect not only the melting point but also other thermal events such as decomposition or polymorphic transitions. The use of an inert atmosphere prevents oxidative degradation during heating.

D. Lipophilicity: Partition Coefficient (LogP)

Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes. The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity.

Experimental Protocol: Shake-Flask Method

-

Materials: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

-

Procedure:

-

A known amount of this compound is dissolved in one of the phases.

-

The two phases are mixed in a sealed container and agitated until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

-

Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Causality of Experimental Choices: The shake-flask method is the traditional and most reliable method for LogP determination. Pre-saturation of the solvents is crucial to ensure that the volumes of the two phases do not change during the experiment.

E. Aqueous Solubility

Solubility in aqueous media is a prerequisite for absorption and distribution.

Experimental Protocol: Equilibrium Solubility Method

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified by a validated analytical method like HPLC-UV.

-

Causality of Experimental Choices: This method determines the thermodynamic equilibrium solubility, which is the most relevant value for predicting in vivo dissolution. Using a physiologically relevant buffer (pH 7.4) provides a more accurate reflection of solubility in the body.

F. Ionization Constant (pKa)

The pKa value determines the extent of ionization of a compound at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

-

Instrumentation: An automated potentiometric titrator with a pH electrode.

-

Procedure:

-

A solution of the compound in a suitable solvent (often a co-solvent system like water-methanol) is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored as a function of the volume of titrant added.

-

-

Data Analysis: The pKa is determined from the inflection point of the titration curve.

Causality of Experimental Choices: Potentiometric titration is a direct and accurate method for pKa determination. The use of a co-solvent is often necessary for compounds with low aqueous solubility.

III. Visualizing the Characterization Workflow

A systematic approach is crucial for the comprehensive characterization of a new chemical entity. The following workflow diagram illustrates the logical progression of experiments.

Caption: Workflow for the comprehensive physicochemical characterization of a novel compound.

IV. Conclusion: A Foundation for Further Development

The thorough physicochemical characterization of this compound, as outlined in this guide, is an indispensable prerequisite for its advancement in the drug discovery pipeline. The predicted properties offer a starting point, but it is the empirical data generated through the described robust and validated experimental protocols that will provide the reliable foundation for understanding its ADMET profile and for guiding future formulation and preclinical studies. This systematic approach ensures the scientific integrity of the data and ultimately contributes to the development of safer and more effective therapeutics.

References

-

Islam, T. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-chloro-N,N-diethyl-6-fluoro-3-methoxybenzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-chloro-6-fluoro-N-(3-methoxyphenyl)benzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluoro-3-methylbenzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxybenzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

-

TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methoxybenzamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Prepared for the discerning scientific professional, this guide delineates the essential technical data for 6-Chloro-2-fluoro-3-methoxybenzamide. This compound serves as a critical intermediate in the synthesis of advanced pharmaceutical agents. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the benzamide scaffold, makes it a valuable building block in medicinal chemistry. This document provides a consolidated resource covering its chemical identity, structural characterization, a validated synthetic pathway with detailed protocols, and its established role in the development of novel therapeutics. As a Senior Application Scientist, the aim is to present this information with both scientific rigor and practical insight, enabling researchers to effectively utilize this compound in their discovery and development workflows.

Compound Identification and Chemical Structure

The foundational step in utilizing any chemical entity is the unambiguous confirmation of its identity and structure. This compound is registered under CAS Number 886761-75-7 .[1] Its molecular and structural formulas provide the basis for all subsequent chemical manipulations and analyses.

| Identifier | Value | Source |

| CAS Number | 886761-75-7 | PubChem[2] |

| Molecular Formula | C₈H₇ClFNO₂ | PubChem[3] |

| Molecular Weight | 203.60 g/mol | ChemicalBook[1] |

| IUPAC Name | This compound | PubChem[3] |

| InChI | InChI=1S/C8H7ClFNO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12) | PubChem[3] |

| SMILES | COC1=C(C(=C(C=C1)Cl)C(=O)N)F | PubChem[3] |

The arrangement of the chloro, fluoro, and methoxy substituents on the aromatic ring creates a specific electronic and steric environment. This distinct configuration is pivotal to its utility as a precursor in targeted drug design, influencing reaction kinetics and the properties of the final active pharmaceutical ingredient (API).

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The most logical and field-proven pathway proceeds from the commercially available 6-chloro-2-fluoro-3-methoxybenzaldehyde. The process involves an oxidation to the corresponding carboxylic acid, followed by activation to an acyl chloride, and finally, amidation.

This multi-step approach is favored in a research and development setting because it utilizes robust and well-documented reactions, allowing for reliable scale-up and high purity of the final product. The choice of reagents, such as oxone for oxidation and thionyl chloride for chlorination, is based on their efficiency and the ease of purification of the subsequent intermediates.

Part 1: Synthesis of 6-Chloro-2-fluoro-3-methoxybenzoic acid

The initial step involves the oxidation of the aldehyde functional group to a carboxylic acid. This transformation is critical as the carboxylic acid is the immediate precursor for the final amidation step.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq) in dimethylformamide (DMF).

-

Oxidation: Add a solution of Oxone (monopersulfate compound, 2.0 eq) in water to the flask.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-2-fluoro-3-methoxybenzoic acid, which can be used in the next step without further purification.

Part 2: Synthesis of 6-Chloro-2-fluoro-3-methoxybenzoyl chloride

The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent amidation.

Experimental Protocol:

-

Reaction Setup: Suspend the 6-chloro-2-fluoro-3-methoxybenzoic acid (1.0 eq) in toluene.

-

Chlorination: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 6-chloro-2-fluoro-3-methoxybenzoyl chloride.

Part 3: Synthesis of this compound

This final step involves the nucleophilic acyl substitution of the benzoyl chloride with ammonia to form the target benzamide.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude 6-chloro-2-fluoro-3-methoxybenzoyl chloride in an anhydrous solvent such as tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

-

Amidation: Add aqueous ammonia (NH₄OH, 2.0 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Accurate structural confirmation is paramount. The following data provides the basis for the analytical characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. The provided data is for an Attenuated Total Reflectance (ATR) measurement.

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| N-H Stretch | ~3400-3200 | Amide N-H stretching vibrations |

| C=O Stretch | ~1680-1650 | Amide I band (carbonyl stretch) |

| C-O Stretch | ~1250-1000 | Aryl-ether C-O stretching |

| C-Cl Stretch | ~800-600 | Carbon-chlorine stretching |

Source: Predicted values based on typical amide and substituted benzene vibrational modes. An experimental ATR-IR spectrum is available on PubChem.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~7.0-7.5 ppm (m, 2H): Aromatic protons.

-

~6.0-7.0 ppm (br s, 2H): Amide protons (-CONH₂), often broad and may exchange with D₂O.

-

~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).

¹³C NMR (Predicted):

-

~165 ppm: Amide carbonyl carbon (C=O).

-

~110-160 ppm: Aromatic carbons, with shifts influenced by the electron-withdrawing/donating nature of the substituents. The carbon attached to the fluorine will show a large C-F coupling constant.

-

~56 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, providing further confirmation of the presence of a chlorine atom.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its utility is prominently cited in patents related to the development of inhibitors for Stearoyl-CoA desaturase 1 (SCD1). SCD1 is an enzyme implicated in metabolic diseases, and its inhibition is a therapeutic strategy for conditions such as obesity, diabetes, and fatty liver disease.

The specific arrangement of substituents on the benzamide ring is crucial for the binding affinity and selectivity of the final drug candidates to their target protein. Researchers in drug development utilize this intermediate to synthesize a library of derivatives for structure-activity relationship (SAR) studies, aiming to optimize the potency and pharmacokinetic properties of new therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

The synthesis involves corrosive reagents such as thionyl chloride, which should be handled with extreme care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US20100160348A1 - Substituted heterocyclic derivatives and their use as scd1 inhibitors.

-

MySkinRecipes. (n.d.). 6-Chloro-2-fluoro-3-methoxybenzaldehyde. Retrieved January 17, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride.

Sources

- 1. This compound CAS#: [amp.chemicalbook.com]

- 2. WO2016193997A2 - Process for the preparation of 6-(3-chloro-2-fluorobenzyl)-1-[(2s)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 3. PubChemLite - this compound (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]

The Multifaceted Therapeutic Potential of Substituted Benzamides: A Technical Guide for Drug Development Professionals

Substituted benzamides represent a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of this important chemical class, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preclinical assessment of substituted benzamide derivatives.

The Versatile Benzamide Scaffold: An Overview

The benzamide core, a simple yet elegant chemical entity, has proven to be a privileged scaffold in drug discovery. Its ability to engage in various non-covalent interactions, coupled with the synthetic tractability of substituting the aromatic ring and the amide nitrogen, has led to the development of a diverse array of clinically significant drugs. These compounds exert their therapeutic effects through a range of mechanisms, most notably by acting as antagonists at dopamine and serotonin receptors, and as inhibitors of key enzymes.[1][2][3] This guide will delve into the major therapeutic applications of substituted benzamides, focusing on their roles as antipsychotics, antiemetics, and anticancer agents.

Antipsychotic Activity: Modulating Dopaminergic Pathways

Substituted benzamides are a well-established class of atypical antipsychotics, valued for their efficacy in treating both the positive and negative symptoms of schizophrenia, often with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[3][4]

Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

The primary mechanism underlying the antipsychotic effects of substituted benzamides is the selective antagonism of dopamine D2 and D3 receptors, particularly within the mesolimbic pathway.[4][5] Amisulpride, a prominent example, exhibits a dose-dependent modulation of dopaminergic activity. At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which is thought to alleviate the negative symptoms of schizophrenia.[4][5] At higher doses, it acts as a potent antagonist of postsynaptic D2/D3 receptors, which mitigates the positive symptoms.[4][5]

Signaling Pathway: Dopamine D2 Receptor Antagonism by Substituted Benzamides

Caption: Dopamine D2 receptor antagonism by substituted benzamides.

Quantitative Structure-Activity Relationship (SAR)

The affinity of substituted benzamides for dopamine receptors is highly dependent on the nature and position of substituents on the benzamide ring.

| Compound | Substitution Pattern | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |

| Amisulpride | 4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | 2.8 | 3.2 | [5] |

| Sulpiride | N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide | 13.0 | 8.2 | |

| YM-43611 | (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide | 231 | 21 | [6] |

| LS-3-134 | N-(4-(4-(thiophen-3-yl)phenyl)butyl)-4-(thiophen-3-yl)benzamide | >30 | ~0.2 | [7] |

This table presents a selection of substituted benzamides and their binding affinities for dopamine D2 and D3 receptors. The diverse substitution patterns highlight the chemical space explored to achieve desired receptor subtype selectivity.

Experimental Protocols

Causality Behind Experimental Choices: This competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for its target receptor. The choice of a radioligand with high affinity and selectivity for the receptor of interest is crucial for accurate determination of the test compound's binding constant (Ki). The use of cell membranes expressing the recombinant human receptor ensures a high concentration of the target and minimizes interference from other receptors.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing dopamine D2 or D3 receptors in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]-Spiperone), and varying concentrations of the substituted benzamide test compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow: Dopamine Receptor Binding Assay

Caption: Workflow for a dopamine receptor binding assay.

Causality Behind Experimental Choices: This behavioral model is used to assess the in vivo efficacy of dopamine receptor antagonists. Apomorphine is a non-selective dopamine receptor agonist that induces a characteristic climbing behavior in mice, which is mediated by the activation of postsynaptic dopamine receptors in the striatum. The ability of a test compound to inhibit this behavior is indicative of its dopamine receptor blocking activity in the central nervous system.

Protocol:

-

Animal Acclimation: Acclimate male mice to the testing environment for at least one hour before the experiment.

-

Test Compound Administration: Administer the substituted benzamide test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Apomorphine Challenge: After a predetermined pretreatment time, administer apomorphine hydrochloride subcutaneously to induce climbing behavior.[8][9][10]

-

Behavioral Observation: Place the mice in individual wire mesh cages and record their climbing behavior for a specified period (e.g., 30 minutes).[8]

-

Scoring: Score the climbing behavior at regular intervals based on the position of the mouse's paws on the cage wall.

-

Data Analysis: Calculate the total climbing score for each mouse and compare the scores of the test compound-treated groups to the vehicle control group to determine the dose-dependent inhibition of climbing behavior.

Antiemetic Activity: Targeting Serotonergic and Dopaminergic Pathways

Several substituted benzamides, most notably metoclopramide, are widely used as antiemetic agents to manage nausea and vomiting associated with various conditions, including chemotherapy, surgery, and gastrointestinal disorders.[11][12]

Mechanism of Action: A Dual Approach

The antiemetic effects of metoclopramide are primarily attributed to its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[11][12] The CTZ is a crucial area for detecting emetic stimuli in the blood. By blocking D2 receptors in this region, metoclopramide inhibits the signaling cascade that leads to the vomiting reflex.[12]

At higher doses, metoclopramide also exhibits antagonist activity at serotonin 5-HT3 receptors.[13] 5-HT3 receptors are located on vagal afferent nerves in the gastrointestinal tract and in the CTZ. Their activation by serotonin, released from enterochromaffin cells in the gut in response to emetic stimuli, is a key step in initiating the vomiting reflex.[13] Therefore, blockade of 5-HT3 receptors provides an additional and significant antiemetic mechanism.

Experimental Protocols

Causality Behind Experimental Choices: Similar to the dopamine receptor binding assay, this method quantifies the affinity of a test compound for the 5-HT3 receptor. The use of a selective radiolabeled 5-HT3 receptor antagonist, such as [³H]granisetron, allows for the precise measurement of competitive binding.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3 receptor.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]granisetron, and a range of concentrations of the substituted benzamide test compound.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Filtration and Washing: Separate bound and free radioligand by rapid filtration and wash the filters to reduce non-specific binding.

-

Scintillation Counting: Quantify the amount of bound radioligand.

-

Data Analysis: Determine the IC50 and Ki values for the test compound.

Causality Behind Experimental Choices: The ferret is a well-validated animal model for studying emesis because its vomiting reflex is similar to that of humans.[14][15] Cisplatin, a common chemotherapeutic agent, is a potent emetogen that induces both acute and delayed vomiting, providing a clinically relevant model to evaluate the efficacy of antiemetic drugs.[14][16]

Protocol:

-

Animal Acclimation: Acclimate male ferrets to the experimental environment.

-

Test Compound Administration: Administer the substituted benzamide test compound or vehicle control prior to cisplatin administration.

-

Cisplatin Administration: Administer a single intravenous dose of cisplatin to induce emesis.[14][16]

-

Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours for acute emesis) and record the number of retches and vomits.[17]

-

Data Analysis: Compare the number of emetic episodes in the treated groups to the control group to determine the antiemetic efficacy of the test compound.

Anticancer Activity: Targeting Epigenetic Regulation

A growing body of evidence has highlighted the potential of substituted benzamides as anticancer agents, primarily through their ability to inhibit histone deacetylases (HDACs).[1]

Mechanism of Action: HDAC Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[1] This deacetylation leads to a more condensed chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes. In many cancers, HDACs are overexpressed or dysregulated.

Substituted benzamides, such as entinostat (MS-275) and mocetinostat, act as HDAC inhibitors.[6] They typically possess a zinc-binding group that chelates the zinc ion in the active site of the enzyme, thereby blocking its deacetylase activity. This inhibition leads to the accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis of cancer cells.

Signaling Pathway: HDAC Inhibition by Substituted Benzamides

Caption: Workflow for an MTT cell viability assay.

Causality Behind Experimental Choices: The use of immunodeficient mice (e.g., nude mice) is essential for in vivo xenograft studies as it allows for the transplantation and growth of human tumor cells without rejection by the host immune system. [18][19][20]This model is invaluable for evaluating the antitumor efficacy of a test compound in a living organism, providing data on its pharmacokinetic and pharmacodynamic properties.

Protocol:

-

Cell Culture and Implantation: Culture human cancer cells in vitro and then subcutaneously inject them into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size and then randomize the mice into treatment and control groups.

-

Compound Administration: Administer the substituted benzamide or vehicle control to the mice according to a predetermined dosing schedule and route.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Data Analysis: Compare the tumor growth in the treated groups to the control group to assess the antitumor efficacy of the compound.

Conclusion

The substituted benzamide scaffold continues to be a rich source of therapeutic innovation. The diverse biological activities of these compounds, ranging from the modulation of neurotransmitter receptors to the inhibition of key enzymes, underscore their importance in drug discovery. A thorough understanding of their mechanisms of action and the application of robust preclinical experimental models are essential for the successful development of new and improved benzamide-based therapeutics. This guide has provided a comprehensive overview of these aspects, offering a foundation for researchers and drug development professionals to advance the field.

References

- Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

-

Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved from [Link]

-

Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

- Freeman, A. J., Cunningham, K. T., & Tyers, M. B. (1992). Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action. Anti-cancer drugs, 3(2), 79–85.

-

Taylor & Francis. (n.d.). MCF-7 – Knowledge and References. Retrieved from [Link]

- Li, Y., et al. (2022). Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. Bio-protocol, 12(5), e4344.

- Schoemaker, H., Claustre, Y., Fage, D., Rouquier, L., Chergui, K., Curet, O., ... & Scatton, B. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. Journal of Pharmacology and Experimental Therapeutics, 280(1), 83–97.

- Wetzel, W., & Randall, D. C. (1999). Interactions of metoclopramide and ergotamine with human 5-HT(3A) receptors and human 5-HT reuptake carriers. Naunyn-Schmiedeberg's archives of pharmacology, 360(6), 624–631.

- Wong, A. S., et al. (2016).

-

Labcorp Oncology. (2016, May 1). A549 – A model for non-small cell lung cancer. Retrieved from [Link]

-

Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

- Schetz, J. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183.

- Nomura, T., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of medicinal chemistry, 39(10), 1935–1942.

- Barnes, N. M., et al. (1988). Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs. British journal of pharmacology, 95(3), 931–938.

- Costall, B., et al. (1979). Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity. European journal of pharmacology, 57(4), 363–371.

- Moore, N. A., & Tsuruta, K. (1980). Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity. Pharmacology, biochemistry, and behavior, 12(1), 29–33.

- Pilowsky, L. S., et al. (2000). Is regionally selective D2/D3 dopamine occupancy sufficient for atypical antipsychotic effect? an in vivo quantitative [123I]epidepride SPET study of amisulpride-treated patients.

- Kim, S. W., et al. (2007). Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice. Clinical Psychopharmacology and Neuroscience, 5(1), 20.

- Sam, T. S., et al. (2020). Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew). Frontiers in Neuroscience, 14, 580.

-

Scilit. (n.d.). CISPLATIN-INDUCED EMESIS IN THE FERRET - A NEW ANIMAL-MODEL. Retrieved from [Link]

- Percie du Sert, N., et al. (2011). Cisplatin-induced emesis: Systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer chemotherapy and pharmacology, 67(3), 667–686.

-

AME Publishing Company. (n.d.). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Retrieved from [Link]

-

SciSpace. (n.d.). MTT Assay Principle. Retrieved from [Link]

- Percie du Sert, N. P., et al. (2009). Reduced normogastric electrical activity associated with emesis: A telemetric study in ferrets. World journal of gastroenterology, 15(48), 6046.

- Perrault, G., et al. (1993). Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity. Journal of Pharmacology and Experimental Therapeutics, 267(1), 27–34.

- Costall, B., et al. (1987). Evidence That 5-hydroxytryptamine3 Receptors Mediate Cytotoxic Drug and Radiation-Evoked Emesis. British journal of cancer, 56(2), 149–153.

- Fidler, I. J. (1986). Rationale and methods for the use of nude mice to study the biology and therapy of human cancer metastasis. Cancer and Metastasis Reviews, 5(1), 29–49.

- Sharkey, F. E., & Fogh, J. (1984). Considerations in the use of nude mice for cancer research. Cancer and Metastasis Reviews, 3(4), 341–360.

-

ResearchGate. (n.d.). Antipsychotic Medication Dopamine Receptor K i Values. Retrieved from [Link]

-

AME Publishing Company. (n.d.). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Retrieved from [Link]

-

Graphviz. (n.d.). User Guide. Retrieved from [Link]

-

PubMed Central (PMC). (2021, February 8). Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. Retrieved from [Link]

-

BioRender. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Stack Overflow. (2012, November 16). laying out a large graph with graphviz. Retrieved from [Link]

-

PubMed Central (PMC). (2023, March 16). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Retrieved from [Link]

-

Graphviz. (n.d.). Command Line. Retrieved from [Link]

-

YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

-

YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]

-

PubMed. (n.d.). Xenograft models in immunodeficient animals : I. Nude mice: spontaneous and experimental metastasis models. Retrieved from [Link]

-

Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

-

ResearchGate. (n.d.). How do I plot a graph for an MTT assay performed , using GraphPad prism?. Retrieved from [Link]

-

YouTube. (2024, July 25). Graphing and Presenting Your Cell Viability: Expanded Data Analysis. Retrieved from [Link]

Sources

- 1. MCF-7 cell line: Significance and symbolism [wisdomlib.org]

- 2. Interactions of metoclopramide and ergotamine with human 5-HT(3A) receptors and human 5-HT reuptake carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. exchemistry.com [exchemistry.com]

- 7. Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 11. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]

- 12. A549 cell line: Significance and symbolism [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]

- 17. wjgnet.com [wjgnet.com]

- 18. dot | Graphviz [graphviz.org]

- 19. Acute antagonism of dopamine D2-like receptors by amisulpride: effects on hormone secretion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

Unveiling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 6-Chloro-2-fluoro-3-methoxybenzamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. The novel compound, 6-Chloro-2-fluoro-3-methoxybenzamide, presents a unique substitution pattern on this privileged core, suggesting a complex and potentially multifaceted mechanism of action. In the absence of direct empirical data, this in-depth technical guide offers a scientifically grounded speculation into its potential biological activities. By dissecting the contributions of the benzamide core and its chloro, fluoro, and methoxy substituents, we propose several plausible molecular targets and signaling pathways. This document is intended to serve as a foundational resource for researchers, providing a logical framework and detailed experimental roadmaps to systematically investigate the pharmacological profile of this intriguing molecule. We will explore potential interactions with dopamine receptors, epigenetic modifiers like histone deacetylases (HDACs), DNA repair enzymes such as poly(ADP-ribose) polymerase (PARP), metabolic enzymes like inosine monophosphate dehydrogenase (IMPDH), and bacterial cell division proteins, namely FtsZ.

Introduction: The Benzamide Scaffold and the Promise of Novel Substitutions

Benzamide and its derivatives have a rich history in drug discovery, demonstrating a remarkable versatility in targeting a wide array of biological systems. From antipsychotics and antiemetics to anticancer and antimicrobial agents, the benzamide core has proven to be a highly adaptable pharmacophore. The specific biological activity of a benzamide derivative is intricately dictated by the nature and positioning of substituents on the aromatic ring. The subject of this guide, this compound, features a distinct combination of electron-withdrawing and electron-donating groups, which are known to significantly influence a molecule's physicochemical properties, target binding affinity, and metabolic stability.

The chloro and fluoro groups, both halogens, can modulate lipophilicity and participate in crucial halogen bonding interactions within protein binding pockets. The methoxy group, an electron-donating substituent, can influence the electronic distribution of the aromatic ring and participate in hydrogen bonding. Understanding the interplay of these functional groups is paramount to postulating the mechanism of action of this compound.

In Silico Profiling: A First Look at a Molecule of Interest

Prior to embarking on extensive in vitro and in vivo studies, a comprehensive in silico analysis can provide invaluable insights into the potential pharmacokinetic and pharmacodynamic properties of a novel compound. We utilized the SwissADME web tool to generate a predicted physicochemical and pharmacokinetic profile for this compound.[1][2][3][4]

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Implication for Drug Development |

| Physicochemical Properties | ||

| Molecular Formula | C8H7ClFNO2 | |

| Molecular Weight | 203.6 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |

| LogP (Consensus) | 1.85 | Optimal lipophilicity for cell membrane permeability. |

| Water Solubility | Moderately Soluble | May require formulation strategies to enhance bioavailability. |

| Pharmacokinetics (ADME) | ||

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | Potential for central nervous system activity. |

| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform. |

| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| Drug-likeness | ||

| Lipinski's Rule of 5 | 0 violations | Good oral bioavailability is predicted. |

| Bioavailability Score | 0.55 | Indicates a good probability of being orally active in rats. |

Disclaimer: These are in silico predictions and require experimental validation.

Hypothesis-Driven Exploration of Potential Mechanisms of Action

Based on the known pharmacology of benzamide derivatives and the influence of the specific substituents of this compound, we propose the following speculative mechanisms of action for investigation.

Hypothesis 1: Dopamine D2 Receptor Antagonism

Rationale: The benzamide scaffold is a classic pharmacophore for dopamine D2 receptor antagonists, a key mechanism for many antipsychotic and antiemetic drugs. The substitution pattern on the aromatic ring is critical for receptor affinity and selectivity.

Proposed Signaling Pathway:

Caption: Proposed antagonism of the Dopamine D2 receptor signaling pathway.

Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

-

Materials:

-

Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]Spiperone or [3H]Raclopride.

-

Non-specific binding control: Haloperidol or another potent D2 antagonist.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Harvest the membranes onto glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Source for Protocol: Detailed protocols for dopamine receptor binding assays can be found in publications from organizations like the NIH Molecular Libraries Program.[5][6][7]

Hypothesis 2: Histone Deacetylase (HDAC) Inhibition

Rationale: Certain benzamide derivatives are known to act as HDAC inhibitors, a mechanism of action being explored for cancer therapy. The benzamide moiety can serve as a zinc-binding group within the active site of HDAC enzymes.

Proposed Signaling Pathway:

Caption: Speculated inhibition of HDAC leading to altered gene expression.

Experimental Protocol: Fluorometric HDAC Activity Assay

-

Objective: To determine if this compound inhibits the activity of HDAC enzymes.

-

Materials:

-

Commercially available HDAC inhibitor screening kit (e.g., from Cayman Chemical or BPS Bioscience).[8][9][10]

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a mixture).

-

Fluorogenic HDAC substrate.

-

HDAC assay buffer.

-

Developer solution.

-

Known HDAC inhibitor as a positive control (e.g., Trichostatin A).

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control.

-

In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound or control.

-

Incubate at 37°C for a specified time to allow for deacetylation of the substrate.

-

Add the developer solution to each well, which generates a fluorescent signal from the deacetylated substrate.

-

Incubate at room temperature for a short period.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Source for Protocol: Detailed protocols are provided with commercially available HDAC inhibitor screening kits.[11][12]

Hypothesis 3: Poly(ADP-ribose) Polymerase (PARP) Inhibition

Rationale: A significant number of benzamide derivatives have been developed as potent inhibitors of PARP, a family of enzymes crucial for DNA single-strand break repair. This mechanism is particularly relevant in cancer therapy.

Proposed Signaling Pathway:

Caption: Speculated inhibition of IMPDH in the de novo purine biosynthesis pathway.

Experimental Protocol: Spectrophotometric IMPDH Activity Assay

-

Objective: To determine if this compound inhibits IMPDH activity by monitoring the production of NADH.

-

Materials:

-

Recombinant human IMPDH enzyme (e.g., IMPDH2).

-

Inosine monophosphate (IMP) substrate.

-

Nicotinamide adenine dinucleotide (NAD+) cofactor.

-

Assay buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, pH 8.0).

-

Known IMPDH inhibitor as a positive control (e.g., Mycophenolic acid).

-

UV-transparent 96-well plate.

-

Spectrophotometric microplate reader capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control.

-

In the UV-transparent plate, add the assay buffer, IMPDH enzyme, and the test compound or control.

-

Initiate the reaction by adding IMP and NAD+.

-

Immediately measure the increase in absorbance at 340 nm over time (kinetic read) at a controlled temperature (e.g., 37°C). The increase in absorbance corresponds to the production of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting to a dose-response curve.

-

Source for Protocol: Protocols for IMPDH activity assays are well-established in the literature and are often provided by suppliers of the recombinant enzyme. [2][13][14][15][16]

Hypothesis 5: Inhibition of Bacterial FtsZ Polymerization

Rationale: The FtsZ protein, a bacterial homolog of tubulin, is essential for bacterial cell division and is a promising target for novel antibiotics. Some small molecules are known to interfere with FtsZ polymerization and function.

Proposed Mechanism:

Caption: Speculated disruption of FtsZ polymerization, a key step in bacterial cell division.

Experimental Protocol: Light Scattering Assay for FtsZ Polymerization

-

Objective: To determine if this compound affects the GTP-dependent polymerization of FtsZ.

-

Materials:

-

Purified FtsZ protein (e.g., from E. coli or B. subtilis).

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).

-

GTP solution.

-

A known FtsZ polymerization inhibitor as a positive control.

-

A fluorometer or spectrophotometer capable of measuring 90° light scattering.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a cuvette, add the polymerization buffer, FtsZ protein, and the test compound or control.

-

Equilibrate the mixture at 37°C and establish a baseline light scattering signal.

-

Initiate polymerization by adding GTP.

-

Monitor the change in light scattering at a fixed wavelength (e.g., 350 nm) over time. An increase in light scattering indicates polymer formation.

-

-

Data Analysis:

-

Compare the rate and extent of the increase in light scattering in the presence of the test compound to the vehicle control.

-

A reduction in the light scattering signal indicates inhibition of FtsZ polymerization.

-

If inhibition is observed, a dose-response curve can be generated to determine the IC50.

-

Source for Protocol: Detailed protocols for FtsZ polymerization assays are available in the scientific literature. [1][17][18][19]

Conclusion and Future Directions

This technical guide has outlined a series of plausible, yet speculative, mechanisms of action for the novel compound this compound. The proposed hypotheses are firmly rooted in the established pharmacology of the benzamide scaffold and a rational consideration of the physicochemical contributions of its unique substituents. The detailed experimental protocols provided herein offer a clear and actionable framework for elucidating the true biological activity of this molecule.

It is highly probable that this compound may exhibit polypharmacology, interacting with more than one of the proposed targets. Therefore, a comprehensive screening approach is recommended. The initial in vitro assays should be followed by cell-based assays to confirm the biological relevance of any observed activity. Subsequent lead optimization, guided by structure-activity relationship studies, will be crucial for enhancing potency and selectivity, and for mitigating any potential off-target effects or metabolic liabilities. The journey to understanding the full therapeutic potential of this compound begins with the systematic and rigorous investigation of the hypotheses presented in this guide.

References

-

Zhang, Y., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]

-

Bio-Techne. (n.d.). PARP: Activity Assays. Retrieved from [Link]

-

BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green). Retrieved from [Link]

-

Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments. Retrieved from [Link]

-

Signosis. (n.d.). PARP Activity Assay Kit (100 Tests). Retrieved from [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

-

Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments. Retrieved from [Link]

-

Physical Sciences Data-science Service. (n.d.). Propersea (Property Prediction). Retrieved from [Link]

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

-

Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Retrieved from [Link]

-

Mukhopadhyay, S. (2022). SWISS ADME Simplified: A Practical Tutorial. Retrieved from [Link]

-

ResearchGate. (n.d.). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

-

Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. JoVE. Retrieved from [Link]

-

JoVE. (2022). FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

dockdynamics In-Silico Lab. (2022). Drug discovery by using in-silico experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). In Silico Molecular Docking with Ligand Target v1. Retrieved from [Link]

-

PubMed. (n.d.). Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Retrieved from [Link]

-

SCM. (n.d.). Pure compound property prediction. Retrieved from [Link]

-

NOVOCIB. (2025). Active Human IMPDH Type 2 Enzyme. Retrieved from [Link]

-

Optibrium. (n.d.). Small Molecule Optimisation. Retrieved from [Link]

-

ACS Publications. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Retrieved from [Link]

-

BMR Service. (n.d.). Inosine-5'-monophosphate dehydrogenase (IMPDH) Assay Kit. Retrieved from [Link]

-

BMR Service. (n.d.). LDH Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. SwissADME [swissadme.ch]

- 4. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 6. 2-chloro-N,N-diethyl-6-fluoro-3-methoxybenzamide | C12H15ClFNO2 | CID 177794808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]

- 10. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]